REACTION_CXSMILES
|
FC(F)(F)C([N:5]1[CH2:10][CH2:9][N:8]([C:11]([C:13]2[S:14][CH:15]=[CH:16][N:17]=2)=[O:12])[CH2:7][CH2:6]1)=O.C([O-])([O-])=O.[K+].[K+]>CO.O>[N:8]1([C:11]([C:13]2[S:14][CH:15]=[CH:16][N:17]=2)=[O:12])[CH2:7][CH2:6][NH:5][CH2:10][CH2:9]1 |f:1.2.3|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C(=O)C=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 238.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |